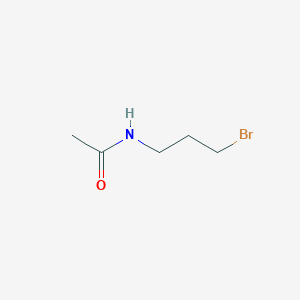
N-(3-bromopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-bromopropyl)acetamide” is a chemical compound with the CAS Number: 51834-67-4 . It has a molecular weight of 180.04 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of “this compound” has been described in a study . In one method, piperazine was reacted with N-(3-bromopropyl). The synthesis of the compound is also evident from its 1H-NMR spectra . Another method involved a reaction with potassium carbonate in dichloromethane at 23℃ for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H10BrNO . The InChI code for this compound is 1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) .Physical And Chemical Properties Analysis
“this compound” has a melting point of 110-113°C . More detailed physical and chemical properties such as density, boiling point, and flash point are not available in the search results.Relevant Papers The relevant papers on “this compound” include studies on its synthesis and its use in the preparation of other compounds . These papers provide valuable insights into the properties and potential applications of “this compound”.
科学研究应用
N-(3-bromopropyl)acetamide has many applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of various polymers, including polyurethanes and polyamides. In addition, it has been used in the synthesis of various organic compounds, including amines, esters, and amides.
作用机制
N-(3-bromopropyl)acetamide acts as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form alkylated derivatives. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The alkylated derivatives formed are often used in the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to increase the solubility of certain drugs, and to increase the permeability of certain drugs across cell membranes. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
N-(3-bromopropyl)acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also easy to handle and store, and it is relatively safe to use. However, it has some limitations. It is highly toxic and should be handled with care. In addition, it is not very soluble in certain solvents, such as ether and benzene.
未来方向
N-(3-bromopropyl)acetamide has many potential future applications. It could be used in the synthesis of new pharmaceuticals, polymers, and other organic compounds. It could also be used to study the biochemical and physiological effects of brominated compounds. In addition, it could be used in the development of new methods for drug delivery and drug targeting. Finally, it could be used in the development of new methods for drug synthesis and drug metabolism.
合成方法
N-(3-bromopropyl)acetamide is typically synthesized through the reaction of N-(3-bromopropyl)acetamideonic acid and acetic anhydride. This reaction is typically carried out at a temperature of 80-90°C for a period of four hours. The reaction yields this compound and acetic acid as the by-products.
属性
IUPAC Name |
N-(3-bromopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOQVJIKIEVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

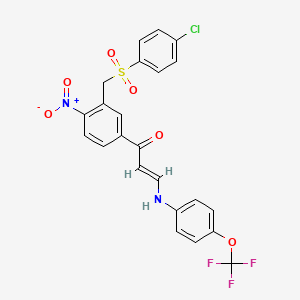
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)
![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)
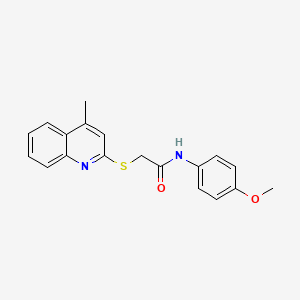
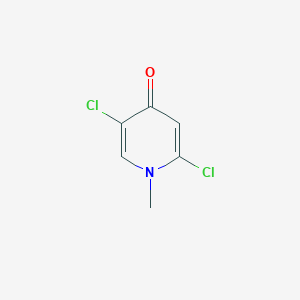
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)
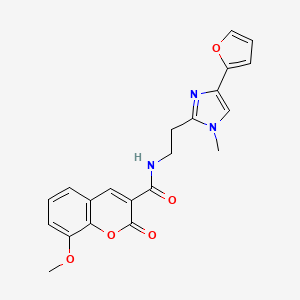

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)